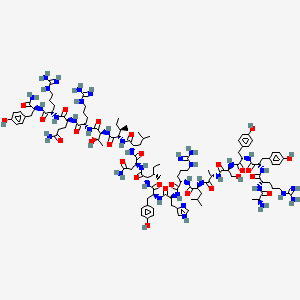
6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane
Übersicht
Beschreibung
“6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane” is a chemical compound with the CAS Number: 110968-70-2 . Its IUPAC name is 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxine-6,7-diamine . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F4N2O2/c9-7(10)8(11,12)16-6-2-4(14)3(13)1-5(6)15-7/h1-2H,13-14H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The molecular weight of “6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane” is 238.14 . The compound is a solid and is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Environmental Safety
A study by Wang et al. (2019) explores alternative per- and polyfluoroalkyl substances (PFASs), focusing on their environmental presence and potential toxicity. This research highlights the need for safer fluorinated alternatives due to concerns about persistence, bioaccumulation, and toxicity associated with PFASs. The study mentions specific compounds like hexafluoropropylene oxide dimer (HFPO-DA) as dominant pollutants, suggesting that similar compounds, potentially including fluorinated benzodioxanes, require careful assessment regarding their environmental impact and safety (Wang et al., 2019).
Heterocyclic Compounds in Medicinal Chemistry
Verma et al. (2019) discuss the significance of triazine scaffolds in medicinal chemistry, noting their potential across a wide spectrum of biological activities. This review underscores the importance of heterocyclic compounds, which could imply the relevance of investigating 6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane for similar applications, given its heterocyclic nature and potential biological activity (Verma et al., 2019).
Polymers from Renewable Resources
Fenouillot et al. (2010) review the use of 1,4:3,6-dianhydrohexitols in polymer synthesis, emphasizing the drive towards materials derived from renewable resources. While not directly related, the push for non-toxic, renewable materials in polymer science could encompass research into the applications of various benzodioxanes, including the fluorinated types, for developing new polymeric materials (Fenouillot et al., 2010).
Environmental and Health Perspectives on Fluorinated Compounds
Anderson et al. (2019) discuss the toxicity and risk characterization of perfluorohexanoic acid, a short-chain fluorinated compound. While the focus is on a specific compound, the approach to assessing health risks and environmental impact could be analogous for studying 6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane, particularly in understanding its degradation products and potential impacts (Anderson et al., 2019).
Safety and Hazards
The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it may cause harm if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Safety measures include using it only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-6,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O2/c9-7(10)8(11,12)16-6-2-4(14)3(13)1-5(6)15-7/h1-2H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFFQGLVKTXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551776 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane | |
CAS RN |
110968-70-2 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B3030867.png)

![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B3030872.png)

